molecular formula C18H24F2N4O4S B10949372 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine

Cat. No.: B10949372
M. Wt: 430.5 g/mol
InChI Key: YALFJCIBZKGEJR-UHFFFAOYSA-N
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Description

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine typically involves multiple steps. One common approach starts with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group. The sulfonyl group is then added, and finally, the piperazine moiety is attached. Each step requires specific reagents and conditions, such as the use of strong bases, oxidizing agents, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This often includes the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfonyl group may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of both the difluoromethyl and sulfonyl groups can enhance its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H24F2N4O4S

Molecular Weight

430.5 g/mol

IUPAC Name

1-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-4-[(2,4-dimethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H24F2N4O4S/c1-13-17(12-24(21-13)18(19)20)29(25,26)23-8-6-22(7-9-23)11-14-4-5-15(27-2)10-16(14)28-3/h4-5,10,12,18H,6-9,11H2,1-3H3

InChI Key

YALFJCIBZKGEJR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC)C(F)F

Origin of Product

United States

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